cis-4-Amino-3-(methoxy)tetrahydropyran

Description

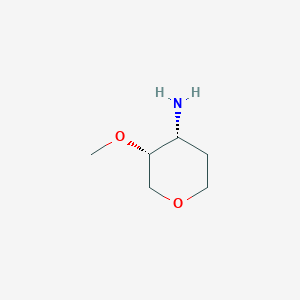

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-methoxyoxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725527 | |

| Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232060-85-3, 955027-73-3 | |

| Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232060-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Methods: Nuclear Magnetic Resonance Nmr

NMR spectroscopy is a primary tool for determining the relative stereochemistry of cyclic compounds by analyzing through-bond and through-space correlations. youtube.comwordpress.com For cis-4-Amino-3-(methoxy)tetrahydropyran, the key is to establish the spatial relationship between the protons on the stereogenic centers (H3 and H4) and their neighbors.

¹H NMR Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, which is typical for tetrahydropyrans, the coupling constant between two axial protons (³J_ax,ax_) is large (typically 8-13 Hz), whereas axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are small (typically 2-5 Hz). By analyzing the multiplicity and coupling constants of the H3 and H4 signals, their relative orientation (axial or equatorial) can be deduced, thereby confirming the cis configuration. nmrwiki.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique is indispensable for confirming relative stereochemistry by identifying protons that are close in space, regardless of whether they are connected by bonds. youtube.comresearchgate.net For the cis isomer, a NOESY experiment would be expected to show a cross-peak between the H3 and H4 protons, indicating their spatial proximity on the same face of the ring. The absence of such a correlation in the trans isomer, where these protons are on opposite faces, makes NOESY a powerful tool for differentiation. researchgate.net Further correlations, for instance between an axial substituent's protons and other axial protons on the ring, can solidify the conformational assignment.

Table 1: Representative ¹H NMR Data for Confirming cis Stereochemistry

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) | Inferred Orientation |

|---|---|---|---|---|

| H3 | ~3.0 - 3.4 | ddd (doublet of doublet of doublets) | ³J(H3,H4) ≈ 3-5, ³J(H3,H2ax) ≈ 10-12, ³J(H3,H2eq) ≈ 3-5 | Axial |

| H4 | ~2.8 - 3.2 | ddd | ³J(H4,H3) ≈ 3-5, ³J(H4,H5ax) ≈ 10-12, ³J(H4,H5eq) ≈ 3-5 | Equatorial |

Note: The table presents hypothetical data based on typical values for substituted tetrahydropyrans, assuming a chair conformation where the substituents prefer equatorial positions to minimize steric hindrance.

X Ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining both relative and absolute stereochemistry. springernature.comnih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis generates a three-dimensional electron density map of the molecule, from which the precise position of each atom can be determined.

This method provides an unambiguous depiction of the molecular structure in the solid state, confirming the cis relationship between the amino and methoxy (B1213986) groups. researchgate.net Furthermore, if an enantiomerically pure sample is crystallized, X-ray diffraction can determine its absolute configuration through the analysis of anomalous dispersion effects, often referenced by the Flack parameter. nih.gov This is particularly effective if the structure contains atoms heavier than oxygen, though it is also achievable for light-atom structures. researchgate.net The formation of a salt with a known chiral acid can also facilitate this determination.

Chiral Separation and Derivatization

To study the individual enantiomers, the racemic mixture of cis-4-Amino-3-(methoxy)tetrahydropyran must first be separated, a process known as chiral resolution.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation.

Diastereomeric Salt Formation: A classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. mdpi.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. rsc.org After separation, the individual enantiomers of the amine can be recovered by removing the chiral acid. The absolute configuration can then be assigned by relating it to the known configuration of the resolving agent or through subsequent analysis like X-ray crystallography.

Chiral Derivatizing Agents (CDAs): Reacting the amine with a CDA creates diastereomers that can often be distinguished by non-chiral methods, including NMR spectroscopy. nih.gov The distinct chemical shifts or integration patterns of the resulting diastereomers in an NMR spectrum can confirm the enantiomeric purity and, in some cases, be used to assign the absolute configuration by comparing the spectra to established models.

Table 2: Summary of Stereochemical Determination Methods

| Methodology | Information Provided | Primary Application |

|---|---|---|

| ¹H-¹H Coupling Constants (NMR) | Relative Stereochemistry | Determines cis/trans relationship via dihedral angles. |

| NOESY (2D NMR) | Relative Stereochemistry & Conformation | Confirms through-space proximity of substituents. researchgate.net |

| X-ray Crystallography | Relative and Absolute Stereochemistry | Provides definitive 3D structure and absolute configuration. nih.gov |

| Chiral Chromatography (e.g., HPLC) | Separation of Enantiomers | Isolates individual enantiomers from a racemic mixture. |

| Diastereomeric Salt Formation | Separation of Enantiomers | Classical resolution method based on differential solubility. rsc.org |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Cis 4 Amino 3 Methoxy Tetrahydropyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of molecules in solution. researchgate.netemory.edu It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. longdom.org For cis-4-Amino-3-(methoxy)tetrahydropyran, NMR is crucial for confirming the cis relationship between the amino and methoxy (B1213986) groups and for understanding the conformational dynamics of the tetrahydropyran (B127337) ring.

1D and 2D NMR Experiments for Tetrahydropyran Derivatives (e.g., NOESY, HMBC, TOCSY, ROESY)

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the stereochemistry of substituted tetrahydropyrans. amrita.eduresearchgate.net

¹H and ¹³C NMR: 1D spectra provide initial information on the chemical shifts and multiplicities of the protons and carbons, offering clues about the electronic environment of each nucleus. ipb.pt

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings through two or three bonds (²JHH, ³JHH), allowing for the tracing of proton connectivity within the tetrahydropyran ring. longdom.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon signals based on their attached protons. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two to three bonds. ipb.ptprinceton.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methoxy group to the C3 position of the ring.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, even if they are not directly coupled. youtube.com For the tetrahydropyran ring, this can help to identify all protons belonging to the ring system, even in cases of signal overlap.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry as they detect protons that are close in space, irrespective of their bonding connectivity. princeton.eduuni-heidelberg.de For this compound, a key NOE/ROE correlation would be expected between the axial proton at C4 and the axial proton at C3, confirming their cis relationship. The presence of an NOE between the methoxy protons and the H4 proton would further solidify the cis assignment.

Table 1: Representative ¹H and ¹³C NMR Data for a cis-4-Amino-3-alkoxytetrahydropyran Scaffold

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY/ROESY Correlations |

| 2 | Hax: ~3.4 (dd, J ≈ 11, 10); Heq: ~4.0 (dd, J ≈ 11, 4) | ~68.0 | H2ax/eq → C3, C6 | H2ax ↔ H4ax, H6ax |

| 3 | Hax: ~3.2 (m) | ~75.0 | H3ax → C2, C4, C5, OCH₃ | H3ax ↔ H5ax, H4ax |

| 4 | Hax: ~2.9 (m) | ~50.0 | H4ax → C2, C3, C5, C6 | H4ax ↔ H2ax, OCH₃ |

| 5 | Hax: ~1.6 (m); Heq: ~2.1 (m) | ~30.0 | H5ax/eq → C3, C4, C6 | H5ax ↔ H3ax |

| 6 | Hax: ~3.5 (ddd, J ≈ 12, 12, 5); Heq: ~3.9 (dd, J ≈ 12, 3) | ~70.0 | H6ax/eq → C2, C4, C5 | H6ax ↔ H2ax |

| OCH₃ | ~3.3 (s) | ~58.0 | OCH₃ → C3 | OCH₃ ↔ H4ax |

Note: This data is illustrative and based on typical values for similar substituted tetrahydropyran systems. Actual values for this compound may vary.

Advanced NMR Techniques for Conformational Analysis and Absolute Configuration

Beyond establishing relative stereochemistry, advanced NMR methods can provide insights into the conformational equilibrium of the tetrahydropyran ring and can be used to determine the absolute configuration of the chiral centers (C3 and C4). auremn.org.br

Conformational Analysis: The tetrahydropyran ring typically adopts a chair conformation. The magnitudes of the ³JHH coupling constants, obtained from high-resolution 1D ¹H NMR spectra, can be used to estimate dihedral angles via the Karplus equation. This helps to determine the preferred conformation (e.g., whether substituents are axial or equatorial). For this compound, a chair conformation with the amino and methoxy groups in a diequatorial or diaxial arrangement would be considered. Variable temperature NMR studies can also reveal the dynamics of ring inversion and the relative populations of different conformers. copernicus.org

Absolute Configuration Determination: Since NMR is an achiral technique, determining the absolute configuration requires the use of a chiral auxiliary. researchgate.net This can be achieved by forming diastereomeric derivatives, for example, by reacting the amino group with a chiral derivatizing agent such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). frontiersin.org The resulting diastereomeric amides will exhibit different NMR spectra, and the differences in chemical shifts (Δδ) can be correlated to a specific absolute configuration at the C4 center. mdpi.com Computational modeling, specifically density functional theory (DFT) calculations of NMR parameters for different stereoisomers, can also be compared with experimental data to aid in the assignment of the absolute configuration. frontiersin.orgnih.gov

X-ray Crystallography for Definitive Structural and Stereochemical Determination

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers an unambiguous and high-resolution picture of the molecule in the solid state. purechemistry.orgmdpi.com It is considered the gold standard for the definitive determination of molecular structure and absolute stereochemistry. mdpi.com

Single-Crystal X-ray Diffraction Applications

To perform this analysis, a suitable single crystal of this compound (or a salt derivative, e.g., the hydrochloride) must be grown. nih.gov This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. qnl.qamdpi.com

This map reveals:

Precise bond lengths and angles.

The conformation of the tetrahydropyran ring in the solid state.

The relative stereochemistry of the substituents, providing definitive proof of the cis relationship.

The absolute configuration of the chiral centers, typically determined using anomalous dispersion effects if a heavy atom is present or by using a chiral reference in the crystal (Flack parameter analysis). purechemistry.org

Intermolecular interactions , such as hydrogen bonding involving the amino group, which dictate the crystal packing. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1045.5 |

| Z (molecules/unit cell) | 4 |

| Key Intramolecular Distances | C3-O(methoxy), C4-N(amino) in cis orientation |

| Key Intermolecular Contacts | N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds |

Note: This data is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment. The actual space group and unit cell parameters would depend on the crystallization conditions.

Combined NMR and X-ray Crystallography Approaches

The most powerful approach to structural elucidation involves the combination of NMR and X-ray crystallography. nih.gov While crystallography provides a static, highly accurate picture of the molecule in the solid state, NMR reveals its dynamic nature and preferred conformation(s) in solution. nih.gov Comparing the solid-state structure with the solution-state conformational data from NMR can reveal subtle but important differences in molecular geometry and can confirm whether the solid-state conformation is the most stable and relevant conformation in a solution environment. This integrated approach provides a comprehensive and robust understanding of the stereochemical and conformational properties of this compound.

Computational Approaches in Understanding Cis 4 Amino 3 Methoxy Tetrahydropyran

Molecular Modeling and Docking Studies of Tetrahydropyran (B127337) Scaffolds

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For tetrahydropyran (THP) scaffolds, which are prevalent in numerous natural products and active pharmaceutical ingredients, molecular modeling is crucial for understanding their three-dimensional structure and interactions with biological macromolecules. nih.govbohrium.com The development of functionalized THP scaffolds, including those with amino substituents, is of significant interest in drug discovery. nih.gov

Molecular docking is a key application of molecular modeling that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com In the context of drug design, docking studies are used to predict how a ligand, such as a derivative of cis-4-Amino-3-(methoxy)tetrahydropyran, might interact with the binding site of a protein. For instance, various tetrahydropyran and related heterocyclic derivatives have been the subject of docking studies to evaluate their potential as inhibitors for targets like topoisomerase II, epidermal growth factor receptor (EGFR), and various kinases involved in cancer pathways. mdpi.comnih.govnih.gov

These studies typically involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The ligand, in this case, a conformer of this compound, is built and optimized using molecular mechanics force fields.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein.

Scoring and Analysis: The different poses are then scored based on a function that estimates the binding affinity. The top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For a molecule like this compound, docking studies could reveal how the amino and methoxy (B1213986) groups contribute to binding specificity and affinity. The amine group can act as a hydrogen bond donor or acceptor, while the methoxy group can engage in hydrophobic interactions or act as a weak hydrogen bond acceptor. The stereochemistry of the substituents on the THP ring is critical in determining the precise fit within a binding pocket.

| Parameter | Value/Description |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB ID: 4HJO) |

| Ligand | This compound derivative |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interactions | Hydrogen bond between the amino group (donor) and a backbone carbonyl of a key residue. |

| Hydrogen bond between the pyran oxygen (acceptor) and a side-chain hydroxyl group. | |

| Hydrophobic interactions involving the methoxy group and aliphatic side chains. |

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. youtube.comnih.gov It has become a standard tool in organic chemistry for predicting molecular geometries, energies, and a wide range of spectroscopic properties with high accuracy. youtube.comnih.gov For this compound, DFT calculations can provide a deep understanding of its intrinsic properties.

The tetrahydropyran ring can adopt several conformations, with the chair form being the most stable. The presence of substituents further complicates the conformational landscape. For this compound, the relative orientation of the amino and methoxy groups (axial vs. equatorial) significantly impacts the molecule's stability.

DFT calculations can be used to optimize the geometry of different possible conformers and calculate their relative energies. acs.org These calculations typically account for steric hindrance, such as 1,3-diaxial interactions, and stereoelectronic effects, like the anomeric effect. For the cis-1,2-disubstituted pattern on a cyclohexane-like ring, one substituent will be axial and the other equatorial in the most stable chair conformations. The relative stability of these two chair conformers will depend on the A-values (conformational free energies) of the substituents. DFT provides a more nuanced picture by explicitly calculating the electronic energy.

| Conformer | 4-Amino Group Orientation | 3-Methoxy Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| Chair 1 | Equatorial | Axial | 0.00 | ~75 |

| Chair 2 | Axial | Equatorial | ~0.7 | ~25 |

| Twist-Boat | - | - | > 5.0 | <1 |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. whiterose.ac.ukrsc.org This is particularly valuable for understanding the stereoselectivity of reactions that form the tetrahydropyran ring, such as intramolecular oxa-Michael additions or Prins cyclizations. nih.govntu.edu.sgnih.gov

Computational studies on the formation of substituted tetrahydropyrans have shown that the stereochemical outcome is often kinetically controlled. ntu.edu.sgnih.gov DFT can be used to locate the transition state structures for the formation of different stereoisomers. The calculated activation energies for these competing pathways can then be compared to predict the major product. For example, studies on the acid-catalyzed cyclization to form 2,6-disubstituted THPs have identified chair-like transition states, where steric interactions dictate the stereoselectivity. whiterose.ac.uk In contrast, base-catalyzed reactions may proceed through boat-like transition states, sometimes involving hydrogen bonding to a hydroxyl group, which can reverse the stereoselectivity. whiterose.ac.uknih.gov

For the synthesis of this compound, DFT could be used to model the final steps of a synthetic sequence, such as the reduction of a corresponding ketone or the cyclization of an acyclic precursor. The calculations would reveal the preferred geometry of the transition state leading to the cis product, explaining the observed stereoselectivity. DFT studies have shown that factors like the nature of the catalyst (acidic or basic), solvent effects, and the presence of specific functional groups can significantly influence the energy of transition states. ntu.edu.sgrsc.orgnih.gov

| Reaction | Transition State Geometry | Calculated Activation Energy (ΔG‡) | Predicted Outcome |

|---|---|---|---|

| Acid-Catalyzed Intramolecular Cyclization | Chair-like | Lower energy for cis-product formation | Favors cis-diastereomer |

| Base-Catalyzed Intramolecular Cyclization | Boat-like (with H-bonding) | Lower energy for trans-product formation | Favors trans-diastereomer |

Simulations for Dynamic Stereochemistry and Interconversion Processes

Computational simulations, particularly molecular dynamics (MD), can be employed to study the dynamic behavior of this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the conformational space and the study of interconversion processes. cambridgescholars.com

By analyzing an MD trajectory, one can determine the timescales and energy barriers for conformational changes, such as the interconversion between the two chair forms of the tetrahydropyran ring. These simulations can also reveal the influence of the solvent on the conformational equilibrium. While DFT is excellent for calculating the properties of stationary points on the potential energy surface, MD provides a picture of how the system explores this surface at a given temperature. The combination of DFT and MD offers a comprehensive understanding of the dynamic stereochemistry of flexible molecules like this compound. nih.govacs.org

Chemical Transformations and Reaction Pathways of Cis 4 Amino 3 Methoxy Tetrahydropyran

Reactivity of the Amino Functionality

The primary amino group is a key site for a variety of chemical modifications, including acylation, protection, and derivatization, enabling its incorporation into more complex molecular architectures.

Acylation and Protection Strategies

The nucleophilic nature of the primary amino group in cis-4-Amino-3-(methoxy)tetrahydropyran allows for straightforward acylation reactions. This transformation is fundamental for creating amide bonds, which are prevalent in many biologically active molecules. The reaction typically proceeds by treating the amine with an acylating agent such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Given the reactivity of the amino group, its protection is often a necessary strategy in multi-step syntheses to prevent unwanted side reactions. A common and effective method for protecting the amino group is the introduction of a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The Boc protecting group is advantageous due to its stability under a wide range of non-acidic conditions and its facile removal with acids like trifluoroacetic acid (TFA).

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

Reductive Amination Applications

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key reaction for the alkylation of the amino group of this compound. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with a ketone or aldehyde. chemrxiv.org This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. chemrxiv.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity. chemrxiv.org For instance, the reaction of this compound with an aldehyde in the presence of STAB would yield the corresponding N-alkylated product. This method is highly valued for its operational simplicity and broad substrate scope. nih.gov

A study on the development of metal-free reductive processes demonstrated the use of 4-aminotetrahydropyran (B1267664) in a reductive amination with 4-(methoxycarbonyl)benzoic acid, using phenylsilane (B129415) and a Brønsted acid, which afforded the product in a 74% yield. acs.org This highlights the utility of tetrahydropyran (B127337) amines in such transformations.

Derivatization and Functionalization of the Amino Group

The primary amine of this compound serves as a versatile handle for a wide array of derivatization reactions, leading to the synthesis of various functionalized molecules such as ureas, thioureas, and sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the amino group with isocyanates or isothiocyanates provides a direct route to urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. These moieties are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. Green and efficient methods for the synthesis of ureas and thioureas have been developed using deep eutectic solvent/catalyst systems. researchgate.net

Sulfonamide Synthesis: Sulfonamides are another important class of derivatives that can be synthesized from the amino group. The classical approach involves the reaction of the amine with a sulfonyl chloride in the presence of a base. Sulfonamides are key functional groups in a multitude of pharmaceutical agents. alljournals.cn

| Derivative | Reagent | Key Features of Derivative |

| Urea | Isocyanate | Hydrogen bond donor/acceptor |

| Thiourea | Isothiocyanate | Bioisostere of urea, metal chelation |

| Sulfonamide | Sulfonyl chloride | Important pharmacophore |

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the C-3 position of the tetrahydropyran ring is generally a stable ether linkage. However, under specific and often harsh conditions, it can be cleaved. Ether cleavage is typically achieved using strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack by the counterion. The selective cleavage of a methoxy group in the presence of other sensitive functionalities can be challenging. In the context of substituted tetrahydropyrans, the conformational arrangement of the ring and the neighboring groups can influence the reactivity of the methoxy substituent. Studies on related systems, such as 3-methoxytetrahydropyran, provide insights into the energetic relationships and conformational preferences that can affect such transformations. researchgate.netacs.orggoogle.com

Transformations of the Tetrahydropyran Ring System

While the tetrahydropyran ring is generally stable, it can undergo transformations such as ring-opening and rearrangement reactions under specific conditions.

Ring Opening and Rearrangement Reactions (e.g., Amino-Cope rearrangement)

Ring-opening reactions of the tetrahydropyran moiety in this compound are not commonly reported and would likely require forcing conditions or specific activation. Lewis acid-mediated reactions could potentially initiate ring opening by coordinating to the ring oxygen, making the ring more susceptible to nucleophilic attack. For example, studies on other substituted tetrahydropyrans have shown that Lewis acids can mediate reactions leading to ring-opened products.

The Amino-Cope rearrangement , a-sigmatropic rearrangement, is a potential transformation for derivatives of this compound. This rearrangement typically involves an N-allyl enamine. While there are no specific reports of the amino-Cope rearrangement for this compound itself, the synthesis of tetrahydropyran targets has been achieved using this rearrangement as a key step, demonstrating its applicability to this class of heterocycles. Thermal rearrangements of aromatic hydrocarbons are well-documented unimolecular reactions that proceed at high temperatures, and analogous thermal processes could potentially induce rearrangements in substituted tetrahydropyrans, although this remains an area for further investigation.

Addition and Cyclization Reactions on Unsaturated Tetrahydropyran Precursors

The synthesis of the this compound scaffold can be envisioned through the cyclization of acyclic precursors containing unsaturation. These strategies often involve the formation of the tetrahydropyran ring as the key step, with the desired stereochemistry being established during the cyclization process.

One of the most powerful methods for constructing tetrahydropyran rings is the Prins cyclization and its variants. bohrium.comorganic-chemistry.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. ntu.edu.sg To generate a precursor for this compound, a suitably protected amino group and a methoxy group would need to be incorporated into the acyclic starting material. For instance, an unsaturated alcohol containing a protected amine at the homoallylic position and a methoxy group could undergo an intramolecular oxa-Michael addition or a related cyclization to form the tetrahydropyran ring. The stereochemical outcome of such cyclizations is often influenced by the geometry of the double bond and the reaction conditions. organic-chemistry.org

Another versatile approach involves intramolecular cyclization of functionalized open-chain precursors. youtube.comwikipedia.orglibretexts.org For example, a δ-hydroxy alkene or a related substrate bearing the necessary amino and methoxy functionalities can be induced to cyclize. These reactions can be promoted by various reagents, including acids or electrophilic halogenating agents. The formation of the six-membered ring is generally favored, and the stereochemistry of the substituents can be controlled by the conformation of the transition state. libretexts.org

Hetero-Diels-Alder reactions also provide a powerful means to construct the tetrahydropyran ring with control over stereochemistry. bohrium.com A [4+2] cycloaddition between a diene and a heterodienophile (such as an aldehyde or an imine) can directly generate a dihydropyran intermediate, which can then be reduced to the saturated tetrahydropyran. To access the specific substitution pattern of this compound, a diene bearing a methoxy group and a dienophile containing a nitrogen substituent, or vice versa, would be required. The cis relationship between the substituents could be established based on the endo/exo selectivity of the cycloaddition.

The following table summarizes hypothetical starting materials and reaction types for the synthesis of the target compound's core structure based on established methodologies for tetrahydropyran synthesis.

| Precursor Type | Reaction Type | Key Transformation | Potential for Stereocontrol |

| Unsaturated δ-hydroxy amine derivative | Intramolecular oxa-Michael addition | 6-endo-trig cyclization | High, dependent on substrate and catalyst |

| Homoallylic alcohol with amino and methoxy groups | Prins Cyclization | Electrophilic addition and cyclization | Good, influenced by catalyst and reaction conditions organic-chemistry.org |

| Methoxy-substituted diene and nitrogen-containing dienophile | Hetero-Diels-Alder Reaction | [4+2] cycloaddition | Excellent, based on dienophile/diene geometry and catalyst |

These synthetic strategies highlight the importance of precursor design in achieving the desired cis-4-amino-3-methoxy substitution pattern on the tetrahydropyran ring.

Oxidation and Reduction Reactions Affecting the Tetrahydropyran Core

The tetrahydropyran ring in this compound is a saturated heterocyclic ether, which influences its susceptibility to oxidation and reduction.

Oxidation reactions of the tetrahydropyran ring itself are generally challenging due to the stability of the C-O and C-C single bonds. Under forcing conditions, oxidation can lead to ring opening or degradation of the molecule. nsf.govresearchgate.net However, the presence of the amino group offers a site for selective oxidation. For instance, the secondary amine could be oxidized to a hydroxylamine (B1172632) or a nitrone under controlled conditions. The methoxy group is generally stable to mild oxidizing agents. It is important to note that strong oxidizing agents could lead to cleavage of the ether linkage or oxidation of the carbon backbone.

Reduction reactions on the tetrahydropyran ring are also limited due to its saturated nature. The C-O ether bond can be cleaved under strongly reducing conditions, for example, using strong acids in the presence of a reducing agent, but this would destroy the heterocyclic core. More relevant are reductions of functional groups that might be present on precursors or derivatives of the target molecule. For example, if the tetrahydropyran ring were formed via a hetero-Diels-Alder reaction yielding a dihydropyran, the double bond would require reduction to afford the final saturated ring. This can be readily achieved through catalytic hydrogenation, for instance, using Raney nickel. orgsyn.org Similarly, if a carbonyl group were present on the ring as part of the synthetic strategy, it could be reduced to a hydroxyl group using various reducing agents, with the stereochemical outcome depending on the reagent and substrate. nih.govresearchgate.net

The following table outlines potential oxidation and reduction reactions on the this compound system or its close derivatives.

| Reaction Type | Reagent/Conditions | Affected Functional Group | Product Type |

| Oxidation | m-CPBA, H₂O₂ | Secondary amine | Hydroxylamine, Nitrone |

| Reduction | H₂/Raney Ni, Pd/C | Alkene (in a precursor) | Alkane (saturated ring) |

| Reduction | NaBH₄, LiAlH₄ | Carbonyl (in a precursor) | Alcohol |

| Reductive Cleavage | H⁺/Reducing Agent | Ether | Diol |

Stereochemical Control in Chemical Reactions of this compound

The cis relationship between the amino and methoxy groups at the C4 and C3 positions, respectively, is a defining structural feature of the molecule. Achieving this specific stereochemistry is a primary challenge in its synthesis and a key factor in its subsequent reactions.

During the synthesis of the tetrahydropyran ring , the stereochemistry is often set in the cyclization step. For instance, in an intramolecular Michael addition, the approach of the nucleophile to the double bond can be directed by existing stereocenters in the acyclic precursor. bohrium.com Similarly, in a Prins cyclization, the stereochemical outcome is influenced by the chair-like transition state, which tends to place bulky substituents in equatorial positions to minimize steric strain. organic-chemistry.orgntu.edu.sg The choice of catalyst can also play a significant role in directing the stereoselectivity.

In reactions involving the modification of a pre-existing tetrahydropyran ring , the resident cis-amino and methoxy groups can exert significant stereodirecting effects. For example, if a reaction were to introduce a new substituent onto the ring, the existing groups would influence the facial selectivity of the attack. The amino group, in particular, can coordinate to catalysts or reagents, directing them to one face of the ring. The preferred conformation of the tetrahydropyran ring, which is a chair-like structure, will also play a critical role in determining the approach trajectory of reagents. nih.govresearchgate.net

For example, the reduction of a ketone at a position adjacent to the substituted carbons would likely proceed with high diastereoselectivity due to the steric hindrance imposed by the cis substituents. The delivery of the hydride would occur from the less hindered face of the molecule.

The following table provides examples of how stereochemistry can be controlled in reactions relevant to this compound.

| Reaction Type | Method of Stereocontrol | Expected Outcome |

| Intramolecular Cyclization | Substrate control (pre-existing stereocenters) | Formation of specific diastereomer |

| Prins Cyclization | Chair-like transition state, catalyst control | Preferential formation of cis or trans products |

| Catalytic Hydrogenation | Delivery of hydrogen from the less hindered face | Syn-addition |

| Nucleophilic Addition to a Carbonyl | Steric hindrance from existing substituents | Diastereoselective formation of a new stereocenter |

Application of Cis 4 Amino 3 Methoxy Tetrahydropyran As a Synthetic Building Block and in Scaffold Design

cis-4-Amino-3-(methoxy)tetrahydropyran as a Chiral Building Block in Organic Synthesis

The inherent chirality and bifunctional nature of this compound, possessing both an amino and a methoxy (B1213986) group on a defined stereochemical scaffold, make it a valuable building block for the synthesis of complex molecules.

The synthesis of highly substituted tetrahydropyrans is a significant area of research in organic chemistry. The defined spatial arrangement of substituents on the THP ring of this compound allows for its incorporation into larger, more complex molecular architectures with a high degree of stereocontrol. Methodologies for the synthesis of substituted THPs often involve cyclization reactions of pre-functionalized acyclic precursors. For instance, formal [4+2]-annulation reactions of chiral allyl or crotyl silanes with aldehydes can generate highly substituted dihydropyran derivatives, which can be further elaborated to saturated tetrahydropyrans. nih.gov Such strategies could be adapted for the synthesis of precursors to this compound or for its use in subsequent coupling reactions.

The amino group of the title compound provides a key handle for derivatization, allowing for the introduction of diverse substituents through standard amide bond formation, reductive amination, or N-alkylation reactions. The methoxy group, on the other hand, influences the electronic properties and conformation of the ring and can participate in hydrogen bonding interactions within a larger molecule. The development of sequential C–H functionalization strategies for aminotetrahydropyrans further expands the possibilities for incorporating this building block into complex structures. For example, a Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran, followed by α-alkylation or arylation of the primary amine, allows for the synthesis of highly substituted aminotetrahydropyrans. nih.gov This approach highlights the potential to selectively functionalize the THP core of this compound at specific positions, thereby enabling the construction of intricate molecular designs.

| Reaction Type | Description | Potential Application to this compound |

| Formal [4+2]-Annulation | Diastereoselective reaction of chiral silanes and aldehydes to form dihydropyrans. nih.gov | Synthesis of the core tetrahydropyran (B127337) ring with control over stereochemistry. |

| C–H Functionalization | Sequential Pd(II)-catalyzed γ-C–H arylation and α-functionalization of the amine. nih.gov | Direct and selective introduction of substituents onto the tetrahydropyran scaffold. |

| N-Derivatization | Amide coupling, reductive amination, N-alkylation. | Attachment of diverse molecular fragments to the amino group. |

Amine-containing tetrahydropyran rings are key structural components of several potent cytotoxic natural products, such as FR901464 and the thailanstatins. nih.gov The synthesis of these complex molecules often relies on the preparation of a highly functionalized tetrahydropyran fragment. An improved synthesis of the amine-containing fragment of these natural products highlights the importance of efficient methods to access such building blocks. nih.gov In this context, a building block like this compound could serve as a valuable precursor or intermediate in the total synthesis of novel analogues of these natural products.

Scaffold Design for Targeted Molecule Libraries

The design and synthesis of focused libraries of compounds based on a common scaffold are a cornerstone of modern drug discovery. The this compound core represents an attractive scaffold for the generation of such libraries.

Tetrahydropyran-based scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules and their ability to present substituents in a well-defined three-dimensional arrangement. The design of libraries based on the THP scaffold aims to explore the chemical space around a particular biological target. Key design principles include:

Stereochemical Complexity: The chair-like conformation of the THP ring allows for the precise spatial orientation of substituents. The cis-relationship of the amino and methoxy groups in the title compound provides a specific stereochemical starting point.

Vectorial Diversity: Functional groups on the scaffold, such as the amino group of this compound, serve as points for the introduction of diverse chemical moieties, allowing for the exploration of structure-activity relationships (SAR).

Physicochemical Properties: The THP ring itself is relatively polar and can improve the aqueous solubility of a molecule compared to a purely carbocyclic analogue. The methoxy group can also act as a hydrogen bond acceptor.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from a common starting material. The tetrahydropyran core is an excellent starting point for DOS. For example, a library of substituted tetrahydropyrones has been generated using oxidative carbon-hydrogen bond activation and click chemistry. This approach allows for the rapid assembly of a diverse set of molecules that can be screened for various biological activities.

Applying a DOS strategy to this compound would involve leveraging its functional groups to introduce a wide range of chemical diversity. The amino group could be acylated with a library of carboxylic acids, or used in multicomponent reactions to generate a variety of heterocyclic systems. The tetrahydropyran ring itself could be further functionalized, for instance, through stereoselective C-H functionalization at other positions on the ring. nih.gov

The generation of a chemical library from a tetrahydropyran scaffold relies on robust and versatile chemical transformations. The amino group of this compound is a prime site for derivatization.

Table of Derivatization Reactions for Library Synthesis:

| Reaction | Reagents | Product Class | Diversity Input |

| Amide Coupling | Carboxylic acids, coupling reagents (e.g., HATU, EDC) | Amides | Diverse carboxylic acids |

| Sulfonamide Formation | Sulfonyl chlorides, base | Sulfonamides | Diverse sulfonyl chlorides |

| Reductive Amination | Aldehydes/ketones, reducing agents (e.g., NaBH(OAc)₃) | Secondary/tertiary amines | Diverse aldehydes and ketones |

| Urea (B33335)/Thiourea (B124793) Formation | Isocyanates/isothiocyanates | Ureas/Thioureas | Diverse isocyanates and isothiocyanates |

| N-Arylation | Aryl halides, palladium catalyst, base | N-Aryl amines | Diverse aryl halides |

The synthesis of highly substituted aminotetrahydropyrans has been demonstrated through a two-step sequence involving a stereoselective γ-C–H methylene (B1212753) arylation followed by α-functionalization of the amine. nih.gov This methodology allows for the creation of a library of di-substituted aminotetrahydropyrans with diverse aryl groups at the γ-position and various substituents at the α-position of the amine. This highlights a powerful strategy for the chemical derivatization of such scaffolds, enabling the generation of libraries with significant structural diversity for biological screening.

Development of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

The strategic use of conformationally restricted building blocks is a cornerstone of modern medicinal chemistry, enabling the exploration of the bioactive conformations of drug candidates and the optimization of their pharmacological profiles. The compound this compound serves as an exemplary scaffold in this regard. Its inherent structural rigidity and defined stereochemistry offer a unique platform for the design of novel therapeutics, particularly in the development of analogues for detailed Structure-Activity Relationship (SAR) studies.

The tetrahydropyran (THP) ring, a saturated heterocyclic motif, is frequently employed in drug discovery to introduce sp³-rich character, which can lead to improved metabolic stability and solubility. google.comresearchgate.net The substitution pattern of this compound, with the amino and methoxy groups in a cis relationship, significantly constrains the conformational flexibility of the six-membered ring. This pre-organization of the substituents allows for a more precise presentation of key pharmacophoric elements to a biological target, which can result in enhanced binding affinity and selectivity.

The methoxy group at the 3-position plays a multifaceted role. It can act as a hydrogen bond acceptor and its steric bulk influences the local conformation of the THP ring, further restricting the rotational freedom of the adjacent amino group. nih.gov This conformational constraint is particularly valuable in SAR studies, as it reduces the entropic penalty upon binding to a target protein. By systematically modifying other parts of the molecule while keeping the this compound core intact, medicinal chemists can gain clearer insights into the optimal spatial arrangement of functional groups required for biological activity.

A prominent area where such scaffolds have been explored is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. google.comnih.gov DPP-4 inhibitors function by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. nih.gov The active site of DPP-4 is a well-defined pocket, and the efficacy of inhibitors is highly dependent on the precise positioning of key functional groups that interact with specific amino acid residues. nih.gov

The use of conformationally restricted scaffolds like substituted tetrahydropyrans has been instrumental in the design of potent and selective DPP-4 inhibitors. google.com By incorporating the this compound moiety, or closely related structures, into potential drug candidates, researchers can systematically probe the SAR. For instance, the amino group can serve as a key recognition element, while the rest of the molecule can be elaborated to optimize interactions with other subsites of the DPP-4 enzyme.

The following data table illustrates a hypothetical SAR study for a series of DPP-4 inhibitors based on a common scaffold, highlighting how variations in substituents can impact inhibitory activity. While not directly detailing derivatives of this compound due to a lack of specific published data, it represents the type of analysis for which this building block is ideally suited.

| Compound | Scaffold | R1 Group | R2 Group | DPP-4 IC50 (nM) |

|---|---|---|---|---|

| 1a | Tetrahydropyran | H | Phenyl | 500 |

| 1b | Tetrahydropyran | CH3 | Phenyl | 250 |

| 1c | Tetrahydropyran | H | 4-Fluorophenyl | 100 |

| 1d | Tetrahydropyran | CH3 | 4-Fluorophenyl | 50 |

| 1e | Tetrahydropyran | H | 2,4-Difluorophenyl | 20 |

| 1f | Tetrahydropyran | CH3 | 2,4-Difluorophenyl | 10 |

This representative data demonstrates how systematic modifications to a core scaffold can lead to a significant improvement in potency. The use of a conformationally restricted building block like this compound in such studies would provide a clear and interpretable SAR, as the fixed orientation of the amino and methoxy groups would reduce the number of possible binding conformations, thereby simplifying the analysis of the effects of other substituents. The insights gained from such studies are invaluable for the rational design of new and improved therapeutic agents.

Q & A

Basic: What synthetic strategies are commonly employed for preparing cis-4-Amino-3-(methoxy)tetrahydropyran, and how is stereochemical control achieved?

Answer:

The synthesis of this compound typically involves stereoselective construction of the tetrahydropyran core. Key methodologies include:

- Catalytic Reagent Control : Enantioselective synthesis using chiral catalysts to install stereogenic centers. For example, catalytic reagent control can direct 2,6-trans-tetrahydropyran formation, which can be adapted for cis-configuration by adjusting substituent positioning .

- Late-Stage Functionalization : The Curtius rearrangement has been utilized to introduce labile N,O-aminal groups diastereoselectively, preserving stereochemical integrity during final steps .

- Retrosynthetic AI Tools : Computational platforms leverage databases like Reaxys and BKMS_METABOLIC to predict viable routes, prioritizing steps that minimize racemization .

Advanced: How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

Answer:

Conflicting stereochemical data often arise from overlapping NMR signals or crystallographic ambiguities. Robust resolution strategies include:

- NOESY/ROESY Experiments : Nuclear Overhauser effects (e.g., correlations between H-3 and H-5 protons) define spatial proximity of substituents, distinguishing α/β orientations .

- HMBC Correlations : Long-range coupling (e.g., from methoxy groups to specific carbons) clarifies substitution patterns and ring conformations .

- Rotational Spectroscopy : High-resolution microwave and far-infrared data refine ground-state geometries, resolving discrepancies in bond angles and torsional strain .

Basic: What spectroscopic and computational techniques are critical for characterizing this compound?

Answer:

Key techniques for structural elucidation:

- NMR Spectroscopy :

- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., methoxy δ ~3.3 ppm, amino δ ~1.5–2.5 ppm).

- NOESY/HSQC : Maps stereochemical relationships and coupling networks .

- Rotational Spectroscopy : Provides precise bond lengths and ring puckering parameters via microwave and far-infrared data .

- DFT Calculations : Predicts vibrational modes (e.g., C-O-C stretching at ~1,100 cm⁻¹) and validates experimental IR/Raman spectra .

Advanced: What role do anomeric and steric effects play in modulating the reactivity of this compound?

Answer:

The tetrahydropyran ring’s conformation and substituent interactions dictate reactivity:

- Anomeric Effect : Electron delocalization from the endocyclic oxygen into σ*(C-N) orbitals stabilizes axial amino groups, influencing nucleophilic substitution pathways .

- Steric Crowding : Methoxy groups at C-3 hinder axial attack, favoring equatorial functionalization. Computational models (e.g., molecular mechanics) quantify steric hindrance to predict regioselectivity .

- Dipole Minimization : Substituent orientation adjusts to minimize dipole-dipole repulsions, which can be monitored via solvent-dependent NMR shifts .

Advanced: How can computational tools address challenges in synthesizing stereochemically pure this compound derivatives?

Answer:

AI-driven platforms enhance route optimization and stereocontrol:

- Template-Based Prediction : Tools like Pistachio_Ringbreaker identify ring-opening/forming reactions compatible with amino-methoxy substitution patterns .

- Transition State Modeling : DFT calculations predict enantioselectivity in catalytic steps (e.g., asymmetric hydrogenation of enamines) .

- Dynamic Kinetic Resolution : Simulate reversible steps (e.g., hemiaminal formation) to favor cis-configuration via thermodynamic control .

Basic: What are the key stability considerations for handling this compound in experimental workflows?

Answer:

- Moisture Sensitivity : The amino group necessitates anhydrous conditions; reactions should be conducted under inert gas (N₂/Ar) .

- pH-Dependent Degradation : Protonation of the amino group (pKa ~8–10) stabilizes the compound in mildly acidic buffers .

- Light Sensitivity : Methoxy-aromatic systems may photodegrade; store in amber vials at –20°C .

Advanced: How can researchers leverage late-stage diversification to synthesize this compound analogs?

Answer:

- Curtius Rearrangement : Introduce diverse acyloxy groups at the amino position without disturbing the tetrahydropyran core .

- Cross-Coupling : Suzuki-Miyaura reactions functionalize C-4 or C-5 positions using boronic acid derivatives, guided by steric maps .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers, achieving >99% ee in chiral separations .

Basic: What analytical benchmarks validate the purity of this compound?

Answer:

- HPLC-MS : Retention time and mass-to-charge ratio (m/z ~174 for [M+H]⁺) confirm identity .

- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with purity assessed via peak area (>98%) .

- Elemental Analysis : C, H, N percentages must align with theoretical values (e.g., C₇H₁₅NO₂: C 54.87%, H 9.87%, N 9.15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.